molecular formula C9H20ClNO B1388730 2-(2-Ethoxyethyl)piperidine hydrochloride CAS No. 1185297-70-4

2-(2-Ethoxyethyl)piperidine hydrochloride

Cat. No.: B1388730
CAS No.: 1185297-70-4
M. Wt: 193.71 g/mol
InChI Key: JHDSVYYTFGPQRK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Ethoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-chloroethanol under basic conditions to form 2-(2-hydroxyethyl)piperidine. This intermediate is then reacted with ethyl iodide to introduce the ethoxy group, resulting in 2-(2-ethoxyethyl)piperidine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

These optimizations may include the use of different solvents, catalysts, and purification techniques to enhance the efficiency of the process .

Chemical Reactions Analysis

2-(2-Ethoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)piperidine hydrochloride is not well-defined, but it is believed to interact with various molecular targets and pathways. The compound’s effects are likely mediated through its interaction with enzymes and receptors, influencing biological processes at the molecular level . Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

2-(2-Ethoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific ethoxyethyl substitution and its hydrochloride salt form, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(2-ethoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDSVYYTFGPQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethoxyethyl)piperidine hydrochloride
Reactant of Route 2
2-(2-Ethoxyethyl)piperidine hydrochloride
Reactant of Route 3
2-(2-Ethoxyethyl)piperidine hydrochloride
Reactant of Route 4
2-(2-Ethoxyethyl)piperidine hydrochloride
Reactant of Route 5
2-(2-Ethoxyethyl)piperidine hydrochloride
Reactant of Route 6
2-(2-Ethoxyethyl)piperidine hydrochloride

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